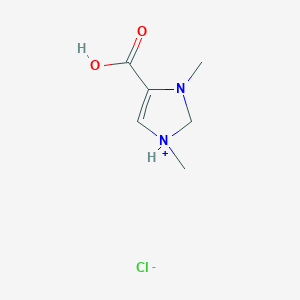
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be achieved through several methods. One common approach involves the reaction of 1,3-dimethylimidazole with chloroacetic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial production methods often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the use of ammonium acetate and urotropine in the presence of a suitable solvent .
Chemical Reactions Analysis
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Scientific Research Applications
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes . These actions contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazole: Similar in structure but lacks the carboxyl group, making it less versatile in certain chemical reactions.
2-Methylimidazole: Contains a methyl group at the 2-position, which can influence its reactivity and biological activity.
4,5-Dimethylimidazole: Contains additional methyl groups, which can affect its solubility and chemical properties.
Properties
CAS No. |
51800-07-8 |
|---|---|
Molecular Formula |
C6H11ClN2O2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydroimidazol-1-ium-4-carboxylic acid;chloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-3-5(6(9)10)8(2)4-7;/h3H,4H2,1-2H3,(H,9,10);1H |
InChI Key |
ZLGAAIPJLZHQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C(=C1)C(=O)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


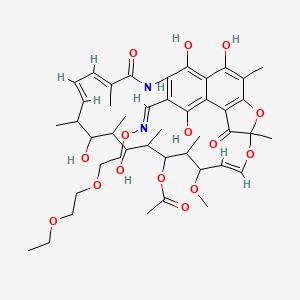
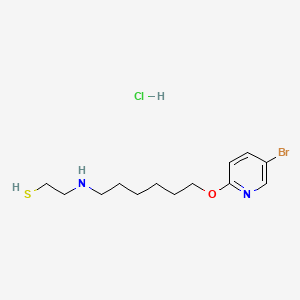

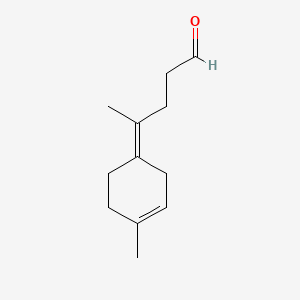
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)

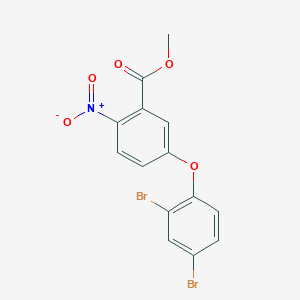


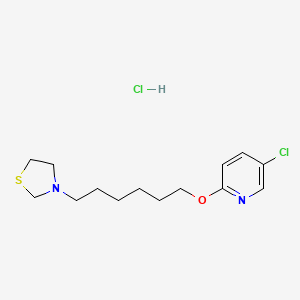


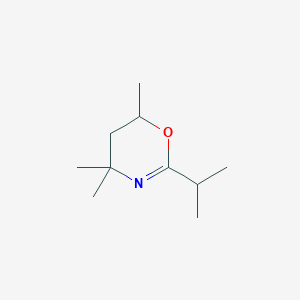
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
